

Chloroiodomethane CAS number 593-71-5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chloroiodomethane	
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An In-depth Technical Guide to **Chloroiodomethane** (CAS 593-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroiodomethane, identified by the CAS Number 593-71-5, is a mixed dihalomethane with the chemical formula CH₂CII.[1] It is a dense, colorless to pale yellow liquid that serves as a versatile and important reagent in organic synthesis.[2][3] Due to the presence of two different halogen atoms, **chloroiodomethane** exhibits unique reactivity, making it a valuable tool for constructing complex molecular architectures. Its primary application lies in cyclopropanation reactions, particularly the Simmons-Smith reaction, where it often provides superior yields and selectivity compared to diiodomethane.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, key applications, and safe handling protocols, tailored for professionals in research and development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **chloroiodomethane** are critical for its application in synthesis and for ensuring safe laboratory practices. It is sensitive to light and should be stored in a dark place.[4][5] It is miscible with common organic solvents like acetone, benzene, diethyl ether, and alcohol.[4][5]

Physical and Chemical Properties

A summary of the key quantitative data for **chloroiodomethane** is presented in Table 1.



Property	Value	Source(s)
Identifiers		
CAS Number	593-71-5	[1][2][4]
Molecular Formula	CH ₂ CII	[1][2][4]
Molecular Weight	176.38 g/mol	[1][6]
InChlKey	PJGJQVRXEUVAFT- UHFFFAOYSA-N	[1][5]
Physical Properties		
Appearance	Colorless to pale yellow/pink liquid	[2][3][4]
Density	2.422 g/mL at 25 °C	[1][5]
Boiling Point	108-109 °C	[1][5]
Refractive Index (n ²⁰ /D)	1.582	[1][5]
Vapor Pressure	39.3 mmHg at 25°C	[4]
Solubility & Distribution		
Solubility	Miscible with acetone, benzene, diethyl ether, alcohol	[4][5]
Octanol/Water Partition Coeff. (logP)	1.618	[7]
Safety		
Flash Point	108-109 °C	[8]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of **chloroiodomethane**.



- ¹H NMR: The proton NMR spectrum of chloroiodomethane in CDCl₃ shows a characteristic singlet peak around 4.97 ppm.
- Mass Spectrometry (MS): The electron ionization mass spectrum shows major peaks corresponding to the molecular ion and characteristic fragmentation patterns. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[6][9]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic vibrational frequencies for C-H, C-Cl, and C-I bonds. Reference spectra are available from sources like the NIST/EPA Gas-Phase Infrared Database.[6][10]

Synthesis and Experimental Protocols

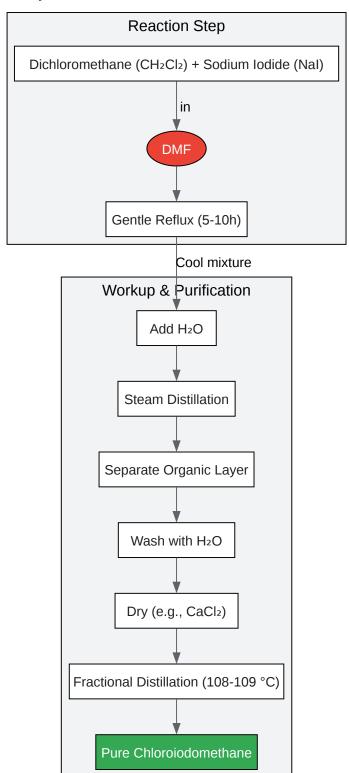
Chloroiodomethane can be synthesized through various methods. A common and convenient laboratory-scale preparation involves the Finkelstein-type reaction between dichloromethane and sodium iodide.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **chloroiodomethane** from dichloromethane.



Synthesis Workflow for Chloroiodomethane



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Caption: Workflow for **Chloroiodomethane** Synthesis.



Detailed Synthesis Protocol

This protocol is adapted from the literature for the synthesis of **chloroiodomethane** from dichloromethane and sodium iodide using dimethylformamide (DMF) as a solvent.[11]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (NaI) and an excess of dichloromethane (CH₂Cl₂).
- Solvent Addition: Add a suitable volume of DMF. The use of a polar aprotic solvent like DMF significantly accelerates this S_n2 reaction compared to solvents like acetone. [11]
- Reaction: Heat the mixture to a gentle reflux with constant stirring. The reaction progress can be monitored by observing the precipitation of sodium chloride (NaCl). A typical reaction time is 5 to 10 hours.[11]
- Workup Quenching: After the reaction period, cool the mixture to room temperature. Add water to the chilled reaction mixture to dissolve the inorganic salts.
- Workup Extraction: Transfer the mixture to a separatory funnel. The organic layer containing chloroiodomethane will separate. Extract the aqueous layer several times with additional portions of dichloromethane to maximize recovery.
- Workup Washing: Combine all organic layers and wash them with several portions of water to remove residual DMF and salts.
- Drying and Purification: Dry the organic layer over an anhydrous drying agent, such as calcium chloride. Filter to remove the drying agent.
- Distillation: Purify the final product by fractional distillation. Collect the fraction boiling at 108-109 °C to yield pure chloroiodomethane.[11]

Core Application: The Simmons-Smith Reaction

The most prominent application of **chloroiodomethane** is in the Simmons-Smith reaction for the cyclopropanation of alkenes.[1][2][12] This reaction involves an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which is generated in situ. **Chloroiodomethane**

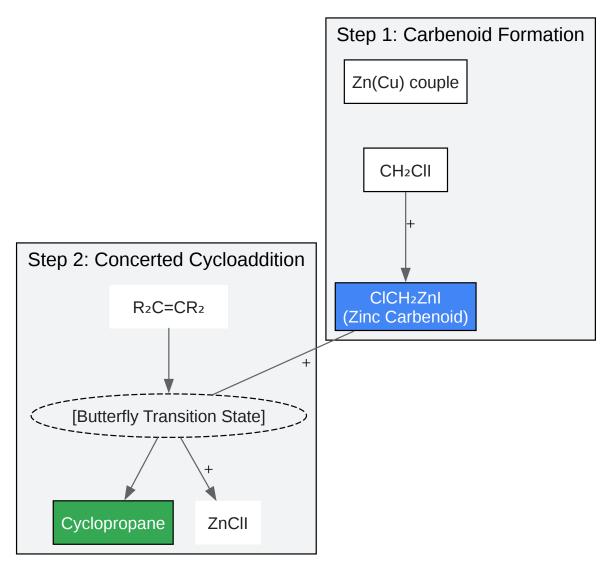


can be used to generate the analogous (chloromethyl)zinc reagent, which has been shown to be even more reactive in some cases.[13]

Reaction Mechanism Diagram

The mechanism is a concerted, stereospecific syn-addition, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5][12]

Simmons-Smith Reaction Mechanism



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Caption: Mechanism of the Simmons-Smith Reaction.

Representative Protocol: Cyclopropanation of Cyclohexene

This protocol provides a general methodology for the cyclopropanation of cyclohexene using a zinc-copper couple and **chloroiodomethane**.

- Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add zinc powder. Activate the zinc by stirring it with a catalytic amount of iodine or by preparing a zinc-copper couple according to standard literature procedures.[14]
- Reagent Addition: Add an ethereal solvent (e.g., anhydrous diethyl ether). To this
 suspension, add a solution of chloroiodomethane dropwise while maintaining moderate
 stirring. An exothermic reaction should be observed, indicating the formation of the
 organozinc reagent.
- Alkene Addition: Once the carbenoid formation is initiated, add the alkene (e.g., cyclohexene) to the reaction mixture.
- Reaction: Stir the mixture at room temperature or with gentle heating (reflux) until the reaction is complete (monitoring by TLC or GC).
- Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over an anhydrous sulfate (e.g., Na₂SO₄).
- Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude product (norcarane) by distillation or column chromatography.

Other Synthetic Applications

Beyond cyclopropanation, **chloroiodomethane** is a precursor to other useful synthetic intermediates:[1][2]



- Chloromethyl Lithium (ClCH₂Li): Reacts with organolithium compounds like n-butyllithium at low temperatures (-78 °C) to generate this reagent.
- (Chloromethylene)triphenylphosphorane (Ph₃P=CHCl): Serves as a precursor to this specialized Wittig reagent used for synthesizing vinyl chlorides.
- Other Reactions: It is also employed in Mannich reactions, aminomethylations, and epoxidations.[1][4]

Safety, Handling, and Toxicology

Chloroiodomethane is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[1]

Hazard Summary

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (classified as Acute Toxicity, Category 4).
- Irritation: Causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[1][4][13]
- Handling: Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors.[13]
- Storage: Store in a tightly closed container in a cool, dry, and dark place.[5] It is often stabilized with copper.
- Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[4]

Toxicological Information

The toxicological properties of **chloroiodomethane** have not been fully investigated.[1][4] No data is available regarding its carcinogenicity, mutagenicity, or reproductive effects.[1] The primary known health effects are related to its irritant properties and acute toxicity upon exposure. Given the lack of comprehensive data, it should be handled as a substance of unknown long-term toxicity, and exposure should be minimized.



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- To cite this document: BenchChem. [Chloroiodomethane CAS number 593-71-5].

 BenchChem, [2025]. [Online PDF]. Available at:

 [https://www.benchchem.com/product/b1360106#chloroiodomethane-cas-number-593-71-5]

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